trans-4-(Aminomethyl)cyclohexanecarboxamide
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Overview
Description
4-(aminomethyl)Cyclohexanecarboxamide is an organic compound with the molecular formula C8H16N2O. It is a derivative of cyclohexane, featuring an aminomethyl group and a carboxamide group attached to the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)Cyclohexanecarboxamide typically involves the conversion of 4-(hydroxymethyl)cyclohexane-1-carboxylate to a primary amine precursor, followed by further reactions to form the desired compound . The reaction conditions often include the use of reducing agents and catalysts to facilitate the conversion.
Industrial Production Methods
Industrial production methods for 4-(aminomethyl)Cyclohexanecarboxamide may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of specific solvents and reagents to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)Cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted cyclohexanecarboxamide compounds .
Scientific Research Applications
4-(aminomethyl)Cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for various medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)Cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(aminomethyl)Cyclohexanecarboxamide include:
- 4-(hydroxymethyl)Cyclohexanecarboxamide
- 4-(benzamidomethyl)-N-(3-pyridyl)methyl-trans-cyclohexane-1-carboxamide
- N-(O-carboxy or alkoxycarbonyl-substituted phenyl)-trans-4-guanidinomethylcyclohexanecarboxamide .
Uniqueness
4-(aminomethyl)Cyclohexanecarboxamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Properties
IUPAC Name |
4-(aminomethyl)cyclohexane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSILLSRLAWUTAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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